molecular formula C21H23ClN6O3S B11203328 1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11203328
M. Wt: 475.0 g/mol
InChI Key: HYIVSRLRFXGDFX-UHFFFAOYSA-N
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Description

1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a thiazolo[4,5-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This is achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: This step involves the reaction of the thiazolo[4,5-d]pyrimidine intermediate with 2-chlorophenylamine under conditions that facilitate nucleophilic substitution.

    Attachment of the Piperidine Moiety: The final step involves the coupling of the intermediate with N-ethylpiperidine-3-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the role of thiazolo[4,5-d]pyrimidine derivatives in various biological processes.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole core and exhibit various biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are well-known pyrimidine derivatives used in cancer therapy.

Uniqueness

1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of a thiazolo[4,5-d]pyrimidine core with a piperidine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClN6O3S

Molecular Weight

475.0 g/mol

IUPAC Name

1-[6-[2-(2-chloroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23ClN6O3S/c1-2-23-19(30)13-6-5-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-8-4-3-7-14(15)22/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,23,30)(H,25,29)

InChI Key

HYIVSRLRFXGDFX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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